molecular formula C7H12O2 B167727 3,3-Diethoxy-1-propyne CAS No. 10160-87-9

3,3-Diethoxy-1-propyne

Cat. No.: B167727
CAS No.: 10160-87-9
M. Wt: 128.17 g/mol
InChI Key: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1-propyne (CAS 10160-87-9), also known as propargylaldehyde diethyl acetal, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure features a terminal alkyne group (–C≡CH) and two ethoxy (–OCH₂CH₃) substituents on the adjacent carbon, forming a diethyl acetal (Figure 1). This configuration confers unique reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethoxy-1-propyne can be synthesized through the reaction of propargylaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal linkage between the aldehyde group of propargylaldehyde and the hydroxyl groups of ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where propargylaldehyde and ethanol are reacted under controlled conditions to ensure high yield and purity. The reaction is usually carried out at elevated temperatures and may require the use of a distillation column to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

3,3-Diethoxy-1-propyne serves as a crucial building block in the synthesis of complex organic molecules. Its lithio derivative, (3,3-diethoxy-1-propynyl)lithium, can be easily prepared and utilized in various reactions to form more complex structures, including heterocycles such as pyrazoles .

Table 1: Reactions Involving this compound

Reaction TypeDescriptionExample Products
Substitution Replacement of hydrogen with ethoxy groupsFormation of ethers and esters
Addition Addition reactions with electrophilesSynthesis of substituted alkynes
Coupling Coupling reactions with halidesFormation of biaryl compounds

Medicinal Chemistry

Research indicates that this compound can be explored for its potential therapeutic applications. It has been investigated for its role in synthesizing compounds with antimicrobial and anticancer properties. For instance, derivatives of this compound have shown promise as inhibitors against various cancer cell lines due to their ability to interfere with cellular processes .

Case Study: Antitumor Activity
A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor activity against human cancer cell lines. The mechanism involved the inhibition of specific enzymes critical for tumor growth .

Material Science

In materials science, this compound is utilized in the production of polymers and resins. Its unique structure allows it to participate in polymerization reactions that yield materials with desirable mechanical properties.

Table 2: Industrial Applications of this compound

Application AreaDescriptionSpecific Uses
Polymer Production Used as a monomer in polymer synthesisThermoplastics and elastomers
Resin Formulation Acts as a crosslinking agentCoatings and adhesives

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1-propyne in chemical reactions involves the reactivity of the propyne group and the acetal linkage. The propyne group can participate in addition reactions, while the acetal linkage can undergo hydrolysis under acidic or basic conditions to release the corresponding aldehyde and ethanol . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless liquid at room temperature .
  • Boiling Point : ~311 K (38°C) under 1.3 kPa .
  • Solubility : Highly soluble in organic solvents due to its ethoxy groups .
  • Reactivity : The alkyne group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and cross-metathesis reactions, while the acetal group can be hydrolyzed to yield aldehydes .

The reactivity, stability, and applications of 3,3-diethoxy-1-propyne are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

1-Propyne, 3,3-dipropoxy- (CAS 19089-91-9)

  • Structure : Propoxy (–OCH₂CH₂CH₃) groups replace ethoxy substituents.
  • Impact :
    • Increased molecular weight (156.22 g/mol ) and hydrophobicity compared to this compound .
    • Slower hydrolysis kinetics due to bulkier alkoxy groups, reducing utility in aldehyde generation.
  • Applications: Limited documentation, but likely used in niche organic transformations requiring enhanced lipophilicity.

3,3-Dimethoxypropan-1-amine (CAS 60185-84-4)

  • Structure : Methoxy (–OCH₃) groups and an amine (–NH₂) replace the ethoxy and alkyne groups.
  • Impact :
    • The amine group enables nucleophilic reactions (e.g., reductive amination), diverging from the alkyne-driven reactivity of this compound .
    • Lower thermal stability due to the absence of a stabilizing acetal group.
  • Applications : Primarily in pharmaceutical intermediates, contrasting with this compound’s role in materials science .

3-Ethynyltoluene and 4-Ethynyltoluene

  • Structure : Aromatic rings replace the ethoxy-acetal system.
  • Impact :
    • Enhanced stability due to aromatic conjugation, but reduced electrophilicity at the alkyne position .
    • Lower solubility in polar solvents compared to this compound.
  • Applications : Used in polymer chemistry and as ligands in coordination complexes, unlike the acetal-based reactivity of this compound .

Table 1. Structural and Functional Comparison

Compound Molecular Formula Key Substituents Reactivity Highlights Primary Applications
This compound C₇H₁₂O₂ –C≡CH, –OCH₂CH₃ CuAAC, cross-metathesis, acetal hydrolysis Pharmaceuticals, materials
1-Propyne, 3,3-dipropoxy C₉H₁₆O₂ –C≡CH, –OCH₂CH₂CH₃ Slower hydrolysis, lipophilic Niche organic synthesis
3,3-Dimethoxypropan-1-amine C₅H₁₃NO₂ –NH₂, –OCH₃ Reductive amination Drug intermediates
3-Ethynyltoluene C₉H₈ –C≡CH, –C₆H₄–CH₃ Aromatic stabilization Polymers, ligands

Research Findings and Performance Data

  • Synthetic Efficiency : this compound enabled a 34% overall yield in a five-step antiviral synthesis, outperforming an eight-step route (33% yield) .
  • Click Chemistry : Reacted with benzyl azide to form triazoles in 98% yield, superior to analogous reactions with 3-ethynyltoluene (~80–90%) .
  • Safety Profile: Classified as a flammable liquid (UN 1993) with specific organ toxicity, requiring stricter handling than non-alkyne acetals .

Biological Activity

3,3-Diethoxy-1-propyne, with the molecular formula C7H12O2C_7H_{12}O_2 and CAS number 10160-87-9, is an organosilicon compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne structure, which contributes to its reactivity and utility in various chemical reactions. Its linear formula is represented as (C2H5O)2CCH(C_2H_5O)_2C\equiv CH. The compound is slightly soluble in water but soluble in organic solvents such as chloroform and methanol .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a synthetic intermediate in the production of biologically active compounds. Its applications are largely seen in medicinal chemistry and organic synthesis.

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound in synthesizing 3-(β-D-xylofuranosyl)pyrazole. This synthesis involved the reaction of this compound with Grignard reagents to form key intermediates. The resulting pyrazole derivatives exhibited notable biological activities, including potential anti-inflammatory effects.

Case Study 2: Antimicrobial Activity Evaluation

In a comparative study assessing various antimicrobial agents, derivatives synthesized from this compound were evaluated for their ability to inhibit both Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition ranging from 10 mm to 20 mm against selected pathogens . This suggests that while the parent compound may not have direct antimicrobial properties, its derivatives could be developed into effective antimicrobial agents.

Data Table: Properties and Synthesis Pathways

PropertyValue
Molecular Weight128.17 g/mol
CAS Number10160-87-9
SolubilitySlightly soluble in water
Synthesis RouteVia Grignard reaction
Key ApplicationsSynthesis of heterocycles

Q & A

Basic Research Questions

Q. What are the key functional groups and physicochemical properties of 3,3-Diethoxy-1-propyne relevant to its handling in laboratory settings?

  • Answer : this compound contains an ether group (C-O-C) and a terminal alkyne (C≡CH), which dictate its reactivity and stability. Key physicochemical properties include:

  • Density: 0.894 g/mL at 25°C
  • Boiling point: 139°C
  • Solubility: Miscible with ethanol, acetone, and chloroform
  • Storage: Requires refrigeration at 2–8°C to prevent decomposition .
    • Handling : Use inert atmospheres (N₂/Ar) to avoid alkyne oxidation. Monitor for exothermic reactions during use in click chemistry .

Q. What are the primary synthetic applications of this compound in organic chemistry research?

  • Answer : It serves as a versatile alkyne precursor in:

  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole derivatives for ligand synthesis (e.g., FBTTBE ligand via reaction with azides) .
  • Carbonucleoside synthesis : Facilitates ring-opening of epoxides (e.g., cis-3-(benzyloxy)-1,2-epoxycyclopentane) to generate antiviral intermediates .
  • Boronate and stannyl acrolein preparation : Used to synthesize 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal .

Advanced Research Questions

Q. How can researchers optimize reaction yields when employing this compound in CuAAC reactions?

  • Answer : Key parameters include:

  • Catalyst system : Use CuSO₄ (5–10 mol%) with sodium ascorbate (NaAA) as a reducing agent .
  • Solvent : Optimize t-BuOH:H₂O (1:1 v/v) for solubility and reaction efficiency .
  • Stoichiometry : Maintain a 1:1.1 molar ratio of alkyne to azide to ensure complete conversion .
  • Monitoring : Track progress via TLC or ¹H NMR for triazole formation (δ 7.2–7.5 ppm for triazole protons) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

  • Answer :

  • GC-MS : Retention time ~42.5 minutes (column: HP-5MS), with quantification limits of 0.006±0.000 ppm in food matrices .
  • ¹H NMR : Peaks at δ 1.22 (t, -OCH₂CH₃), 3.54–3.70 (m, -OCH₂), and 5.59 (s, acetal proton) .
  • Validation : Use internal standards (e.g., deuterated analogs) to address matrix interference in biological or environmental samples .

Q. How should contradictory data regarding the reactivity of this compound under varying solvent conditions be addressed?

  • Case Study : In epoxide ring-opening reactions, yields remained low (21%) despite solvent optimization (toluene, THF/HMPA). Contradictions suggest:

  • Mechanistic constraints : BF₃·Et₂O may favor specific transition states insensitive to solvent polarity .
  • Side reactions : Competing alkyne dimerization or hydrolysis under protic conditions.
  • Resolution : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and alternative catalysts (e.g., Sc(OTf)₃) .

Q. What strategies are effective in mitigating side reactions when using this compound in multi-step syntheses?

  • Answer :

  • Protecting groups : Temporarily mask the alkyne with TMS or propargyl alcohols to prevent Cu-mediated side reactions .
  • Stepwise addition : Introduce this compound after azide formation to avoid premature cycloaddition .
  • Workup protocols : Use aqueous extraction (e.g., NaHCO₃) to remove unreacted Cu catalysts and byproducts .

Properties

IUPAC Name

3,3-diethoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXEWWHSQGVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144050
Record name 3,3-Diethoxypropyne
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10160-87-9
Record name 3,3-Diethoxy-1-propyne
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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